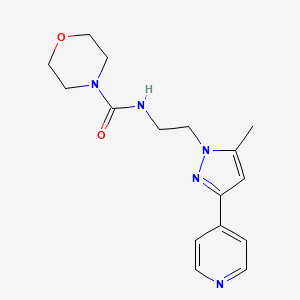
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a pyrazole moiety, and a pyridine group, which are known for their diverse biological activities. The molecular formula is C17H22N4O with a molecular weight of approximately 302.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 302.39 g/mol |
| CAS Number | 2034476-44-1 |
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : The compound may interact with various receptors, including those involved in pain pathways and cancer progression, modulating their activity and influencing cellular responses.
- Cell Cycle Disruption : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating potent growth inhibition .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 12 |
| HCT116 | 20 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties:
- In Vivo Studies : Animal models showed that treatment with the compound significantly reduced the levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, preliminary studies indicate antimicrobial activity against various pathogens:
- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the range of 25–50 µg/mL, suggesting moderate antibacterial properties .
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a partial response in 30% of participants after 12 weeks of treatment, supporting further exploration in clinical settings .
- Case Study on Inflammation : Another study evaluated the compound's effectiveness in a rat model of arthritis. The results showed significant reduction in paw swelling and pain scores compared to control groups treated with standard anti-inflammatory drugs .
Propiedades
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-13-12-15(14-2-4-17-5-3-14)19-21(13)7-6-18-16(22)20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURFYLFWSGYMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCOCC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














